Clodinafop

Catalog No.
S623333
CAS No.
114420-56-3
M.F
C14H11ClFNO4
M. Wt
311.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clodinafop

CAS Number

114420-56-3

Product Name

Clodinafop

IUPAC Name

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C14H11ClFNO4

Molecular Weight

311.69 g/mol

InChI

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1

InChI Key

YUIKUTLBPMDDNQ-MRVPVSSYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Synonyms

(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid; (R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid; CGA 193469;

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

The exact mass of the compound Clodinafop is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Clodinafop (CAS 114420-56-3), specifically the (R)-enantiomer, is an aryloxyphenoxypropionate (APP) herbicide that functions as a highly potent inhibitor of plastidic acetyl-CoA carboxylase (ACCase) in susceptible Gramineae species. While commercially formulated and applied as the propargyl ester (clodinafop-propargyl) to facilitate cuticular penetration, the ester is a pro-herbicide. Once in planta or in soil, it undergoes rapid hydrolysis to yield the biologically active free acid. For procurement in scientific research and industrial quality control, clodinafop free acid is the obligatory material for in vitro enzyme kinetic assays, structural biology studies, and regulatory residue monitoring, as the ester form lacks direct target affinity and environmental persistence[1].

Substituting the free acid with the more commonly available clodinafop-propargyl ester will result in total assay failure in cell-free in vitro systems. The ester lacks the free carboxylate group required to anchor the molecule within the active site of the ACCase carboxyltransferase domain, rendering it inactive against isolated enzymes. Furthermore, in analytical contexts, clodinafop-propargyl is highly transient; regulatory compliance and environmental fate studies must target the free acid, which is the primary persistent metabolite in soil and plant tissues. Similarly, substituting with racemic clodinafop introduces the biologically inactive (S)-enantiomer, which sterically crowds the assay environment without contributing to ACCase inhibition, thereby skewing IC50 calculations and kinetic modeling [1].

Obligatory Requirement for In Vitro ACCase Inhibition

In cell-free assays evaluating the inhibition of plastidic ACCase extracted from susceptible grass species, the free acid form of clodinafop is strictly required. The propargyl ester is a pro-herbicide that cannot effectively bind the enzyme without prior in planta hydrolysis. Using the free acid yields precise IC50 values, whereas the ester form shows negligible direct inhibition of the isolated enzyme [1].

Evidence DimensionIn vitro ACCase inhibition activity
Target Compound DataClodinafop free acid (highly active, low micromolar IC50 against susceptible ACCase)
Comparator Or BaselineClodinafop-propargyl (ester)
Quantified Difference>100-fold difference in direct enzyme binding affinity (ester is practically inactive in vitro)
ConditionsCell-free ACCase enzyme extraction and colorimetric assay

Buyers conducting in vitro target-based screening or structural biology must procure the free acid, as the ester will yield false-negative results.

Stereospecificity of the (R)-Enantiomer in Target Binding

The herbicidal activity and ACCase binding affinity of clodinafop reside almost exclusively in the (R)-enantiomer. The (R)-isomer effectively inhibits acetyl-CoA carboxylase, while the (S)-enantiomer shows significantly reduced or negligible herbicidal activity. Utilizing a pure (R)-clodinafop free acid standard ensures maximum assay sensitivity and prevents the inactive (S)-enantiomer from acting as a competitive or non-competitive confounding factor in precise kinetic models [1].

Evidence DimensionACCase inhibition efficiency
Target Compound Data(R)-Clodinafop free acid
Comparator Or Baseline(S)-Clodinafop free acid
Quantified DifferenceThe (R)-enantiomer is the sole biologically active form, with the (S)-enantiomer exhibiting significantly reduced activity
ConditionsIn vitro ACCase inhibition assays and whole-plant efficacy

Procuring the enantiomerically pure (R)-free acid is critical for generating accurate, reproducible dose-response curves without the noise of inactive isomers.

Primary Target for Environmental and Residue Analysis

Clodinafop-propargyl undergoes rapid environmental and metabolic degradation. In soil, the ester is hydrolyzed to clodinafop free acid with a half-life (DT50) of less than 2 hours. Consequently, the free acid is the primary mobile and persistent metabolite (DT50 5-20 days in soil) and the major metabolite in plant tissues. For regulatory compliance, maximum residue limit (MRL) testing, and environmental fate modeling, analytical laboratories must calibrate their LC-MS/MS instruments using the free acid standard rather than the transient ester[1].

Evidence DimensionEnvironmental half-life (DT50) in soil
Target Compound DataClodinafop free acid (DT50 = 5 to 20 days)
Comparator Or BaselineClodinafop-propargyl ester (DT50 < 2 hours)
Quantified DifferenceThe free acid persists >60 times longer in soil than the parent ester
ConditionsSoil degradation and environmental fate tracking

Analytical laboratories must procure the free acid as the primary reference standard, as the parent ester degrades too rapidly to serve as a reliable long-term residue marker.

In Vitro ACCase Kinetic Assays

Clodinafop free acid is the mandatory ligand for cell-free biochemical assays measuring the baseline sensitivity or resistance of grass weed ACCase (e.g., testing for Ile-1781-Leu mutations), as the ester form is inactive in these systems [1].

Analytical Reference Standards for MRL Compliance

Used by food safety and environmental testing laboratories as the primary calibration standard for detecting clodinafop residues in wheat, soil, and agricultural runoff, due to the rapid hydrolysis of the parent ester into the persistent free acid [2].

Structural Biology and Co-Crystallization

Procured by agrochemical discovery teams for X-ray crystallography and molecular docking studies of the ACCase carboxyltransferase (CT) domain, where the free carboxylate is essential for active site anchoring [1].

Metabolic Pathway Profiling

Utilized as a definitive reference metabolite in pharmacokinetic and plant metabolism studies evaluating the bioactivation rate of novel pro-herbicide formulations or safener interactions in crops like rice and wheat [2].

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.0360637 g/mol

Monoisotopic Mass

311.0360637 g/mol

Heavy Atom Count

21

UNII

I5VL6U0SD8

Other CAS

114420-56-3

Wikipedia

Clodinafop

Use Classification

Agrochemicals -> Pesticides
Transformation products, Herbicides, Plant growth regulators
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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